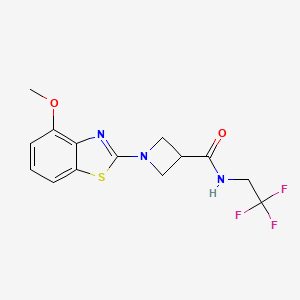

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide

Descripción

This compound features a benzothiazole core substituted with a methoxy group at the 4-position, an azetidine ring linked via a carboxamide group, and a 2,2,2-trifluoroethyl substituent. The benzothiazole moiety is known for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents, due to its ability to intercalate with biomolecules or modulate enzyme activity . The trifluoroethyl group enhances metabolic stability and bioavailability by reducing basicity and increasing lipophilicity, as seen in fluorinated pharmaceuticals .

Propiedades

IUPAC Name |

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S/c1-22-9-3-2-4-10-11(9)19-13(23-10)20-5-8(6-20)12(21)18-7-14(15,16)17/h2-4,8H,5-7H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTUNRLCRLEVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as 4-methoxybenzaldehyde, under acidic conditions.

Introduction of the Azetidine Ring: The azetidine ring can be introduced by reacting the benzothiazole derivative with an appropriate azetidine precursor, such as azetidine-3-carboxylic acid, under basic conditions.

Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced by reacting the intermediate compound with a trifluoroethylating agent, such as 2,2,2-trifluoroethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.

Aplicaciones Científicas De Investigación

Structure

The structure of the compound includes a benzothiazole moiety, which is known for its diverse biological activities, and a trifluoroethyl group that enhances lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound under discussion has shown promise in inhibiting the growth of various cancer cell lines. For instance:

- In vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxicity against leukemia and central nervous system cancer cell lines. For example, benzothiazole derivatives were tested against 60 different human cancer cell lines, demonstrating varying degrees of inhibition .

Antimicrobial Properties

Benzothiazole derivatives have been reported to possess antimicrobial properties. The incorporation of the trifluoroethyl group may enhance these effects by improving the compound's ability to penetrate bacterial membranes. Studies have indicated that similar compounds exhibit activity against various bacterial strains .

Anti-inflammatory Effects

Research into related compounds suggests potential anti-inflammatory activities. The structural characteristics of benzothiazoles allow for modulation of inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Material Science Applications

Beyond medicinal chemistry, compounds like 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide are being explored for their utility in material sciences:

Polymer Chemistry

The unique properties of this compound can be leveraged in polymer synthesis. Its ability to form stable bonds can be utilized in creating polymers with enhanced thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical stability and potential for functionalization, this compound could be developed into coatings or adhesives with specific properties tailored for industrial applications.

Case Study 1: Anticancer Screening

A study conducted on a series of benzothiazole derivatives showed that modifications at the benzothiazole position significantly impacted their anticancer activity. The compound was evaluated alongside others in a screening process that revealed promising results against leukemia cell lines .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives similar to the target compound were tested against several bacterial strains. The results indicated significant inhibitory effects, suggesting that further development could lead to new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in various biochemical pathways.

Receptor Binding: Interacting with cellular receptors to modulate signal transduction and cellular responses.

Pathway Modulation: Affecting key signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. Benzothiazole Derivatives with Varied Substituents

- Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Structural differences: Replaces the azetidine-carboxamide with a triazole-thiazole-acetamide chain and introduces a 4-bromophenyl group. Functional impact: The bromophenyl group increases molecular weight (MW: ~570 g/mol) and may enhance halogen bonding with targets, but the lack of a trifluoroethyl group reduces metabolic stability compared to the target compound .

- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, ): Structural differences: Substitutes the azetidine with a piperazine ring and lacks fluorine. The absence of fluorine diminishes bioavailability .

b. Trifluoroethyl-Containing Analogues

- Lirametostat () : N-[(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methyl-1-{(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl}-1H-indole-3-carboxamide

- Structural differences: Uses a piperidine ring instead of azetidine and incorporates an indole-carboxamide.

- Functional impact: The piperidine provides flexibility, which may broaden target interactions but reduce selectivity. Both compounds share the trifluoroethyl group, suggesting similar pharmacokinetic advantages .

Pharmacological Activity

- Anticancer Potential: The target compound’s benzothiazole and trifluoroethyl groups align with known anticancer agents like BZ-IV () and lirametostat (), which inhibit histone-modifying enzymes .

- Binding Affinity : The azetidine’s rigidity may enhance binding to rigid enzyme pockets (e.g., kinases) compared to piperidine-containing analogues, as seen in conformational studies of trifluoroethyl-substituted amines () .

Physicochemical Properties

*Estimated using fragment-based methods.

Key Findings and Implications

- Structural Advantages: The trifluoroethyl group and azetidine ring synergize to improve metabolic stability and target specificity over non-fluorinated or flexible analogues.

- Activity Gaps : While lirametostat and BZ-IV demonstrate confirmed anticancer activity, the target compound requires empirical validation of its efficacy and toxicity profile.

- Design Recommendations : Further exploration of azetidine-containing fluorinated compounds could optimize balance between rigidity and bioavailability for targeted therapies.

Actividad Biológica

The compound 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide

- Molecular Formula: C12H11F3N2O2S

- Molecular Weight: 376.250 g/mol .

The biological activity of this compound primarily revolves around its interaction with various biological targets. The presence of the benzothiazole moiety is known to enhance the potential for enzyme inhibition and receptor binding.

Potential Targets:

- Cyclooxygenase Inhibition : Similar compounds have shown activity as cyclooxygenase (COX) inhibitors, which play a critical role in inflammatory processes by regulating the synthesis of prostaglandins .

- Anticancer Activity : The trifluoroethyl group may enhance lipophilicity, aiding in cellular uptake and potentially leading to increased cytotoxicity against cancer cells.

In Vitro Studies

Recent studies have demonstrated that compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide exhibit significant anti-inflammatory and analgesic properties. For instance:

- Analgesic Activity : Compounds with similar structures have been evaluated for their ability to inhibit COX enzymes. These studies indicated that modifications in the benzothiazole structure could lead to enhanced inhibition of COX-1 and COX-2 .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 12.5 | 10.0 | Strong |

| Compound B | 20.0 | 15.0 | Moderate |

| Target Compound | TBD | TBD | TBD |

Case Studies

Case Study 1: Analgesic Efficacy

A study involving a series of benzothiazole derivatives showed that certain modifications could significantly enhance analgesic efficacy in rodent models. The target compound was hypothesized to exhibit similar effects due to its structural similarities.

Case Study 2: Anticancer Potential

Another research effort explored the anticancer properties of benzothiazole derivatives against various cancer cell lines. The findings suggested that these compounds could induce apoptosis through the activation of caspase pathways.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Solvent | Catalyst/Reagent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzothiazole cyclization | Ethanol | HCl (gaseous) | 80–100 | 70–85 | |

| Azetidine coupling | DMF | EDCI/HOBt | RT | 60–75 | |

| Trifluoroethylation | THF | NaBH(OAc)₃ | 0–25 | 50–65 |

Which spectroscopic and analytical methods are critical for confirming the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions and connectivity. For example, the methoxy group (-OCH₃) on the benzothiazole ring shows a singlet at ~3.8 ppm in ¹H NMR .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .

- Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N, S content) .

How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reactions, while THF improves trifluoroethylation efficiency .

- Catalyst Screening : Testing bases (e.g., K₂CO₃) or Lewis acids (e.g., ZnCl₂) for cyclization steps .

- Temperature Control : Lower temps (0–25°C) reduce side reactions during trifluoroethylation .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization for final product isolation .

What computational strategies aid in designing or optimizing the synthesis pathway?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error experimentation .

- Molecular Docking : Guides SAR by modeling interactions between the compound and biological targets (e.g., enzyme active sites) .

- Machine Learning : Analyzes reaction databases to predict optimal solvents/catalysts for novel steps .

How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (IC₅₀ determination via MTT assay) .

- Control Experiments : Include reference compounds (e.g., doxorubicin for anticancer studies) to calibrate activity .

- Structural Confirmation : Re-analyze disputed compounds via NMR to rule out isomerism or impurities .

What strategies are employed to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified methoxy, trifluoroethyl, or azetidine groups .

- Bioactivity Profiling : Test analogs against target enzymes (e.g., kinases) or pathogens to correlate structural changes with potency .

- Computational Modeling : Overlay docking poses of analogs to identify critical binding interactions (e.g., hydrogen bonds with the trifluoroethyl group) .

Q. Table 2: Example SAR Findings

| Modification Site | Biological Impact | Reference |

|---|---|---|

| Methoxy (benzothiazole) | Reduced activity if replaced with Cl or NO₂ | |

| Trifluoroethyl (amide) | Enhanced metabolic stability |

How can low solubility in aqueous media be addressed for in vitro assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) to solubilize the compound without cytotoxicity .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

What advanced analytical techniques monitor reaction intermediates and by-products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.